3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dimethylphenylhydrazine with a suitable aldehyde or ketone to form an intermediate hydrazone. This intermediate is then cyclized with a thiocarbonyl compound under acidic or basic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl and dimethylphenyl groups may enhance the compound’s binding affinity to specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Shares the dimethylphenyl group but lacks the thiazolidinone ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains similar aromatic groups but has a different core structure.
Uniqueness
3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with phenylethyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62298-92-4 |
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Molecular Formula |
C19H19NOS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3-[1-(2,4-dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19NOS2/c1-13-8-9-16(14(2)10-13)17(11-15-6-4-3-5-7-15)20-18(21)12-23-19(20)22/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
HJHOYHDZRLTNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC2=CC=CC=C2)N3C(=O)CSC3=S)C |
Origin of Product |
United States |
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